6-methyl-N-(4-methylcyclohexyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
Triazole compounds, which include a five-membered aromatic azole chain containing two carbon and three nitrogen atoms, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazole compounds can be synthesized using a variety of methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The structure of triazole compounds is quite versatile, allowing them to manifest substituents around a core scaffold in defined three-dimensional representations . This makes them capable of making specific interactions with different target receptors .Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, in the case of certain products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .Scientific Research Applications
Synthesis and Biological Activity Prediction
A study focused on the synthesis of related compounds, 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, using computer prediction for their biological activity. These compounds were found to have potential antineurotic activity, useful for treating male reproductive and erectile dysfunction, and were classified as slightly toxic or non-toxic (Danylchenko, Drushlyak, & Kovalenko, 2016).
Spiro Derivative and Multicomponent Reaction
A related compound, a spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, was synthesized through a three-component reaction. This study explored the structural aspects of such compounds through X-ray analysis and NMR techniques (Gladkov et al., 2018).
Structural Studies and Variations
Another study synthesized a 2-benzyl derivative of a related compound, v-triazolo[4,5-d]pyrimidine, and explored its structural variations and properties (Albert & Thacker, 1972).
Antagonists for P2X7 Receptors
A research focused on synthesizing 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, closely related to the queried compound, demonstrated their effectiveness as potent P2X7 receptor antagonists. This was part of a drug discovery effort for a clinical candidate (Letavic et al., 2017).
One-Pot Synthesis of Derivatives
A study developed a one-pot synthesis process for N-Alkyl-4-oxo-3-phenylhexahydro-4H-spiro derivatives, closely related to the chemical . The process achieved good yields and high selectivity (Reddy, Majumder, & Rao, 2014).
Cardiovascular Applications
Research into 1,2,4-triazolo[1,5-a]pyrimidines, similar in structure to the queried compound, identified potential applications in coronary vasodilating and antihypertensive activities. One of the derivatives was found to be a promising cardiovascular agent (Sato et al., 1980).
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the function of the target proteins, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interactions .
Pharmacokinetics
It’s worth noting that some triazole-based drugs have been reported to have poor solubility in water and most other suitable medicinal solvents, leading to negligible bioaccessibility and restricting their use in many drug release systems .
Result of Action
Given the broad range of biological activities associated with triazole compounds, it can be inferred that the effects could be diverse, depending on the specific targets and the nature of the interactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of triazole compounds .
Future Directions
Properties
IUPAC Name |
6-methyl-N-(4-methylcyclohexyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-8-3-5-10(6-4-8)16-13(20)11-12-14(21)15-9(2)7-19(12)18-17-11/h7-8,10H,3-6H2,1-2H3,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZFOBOVLUYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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